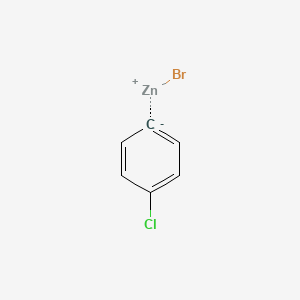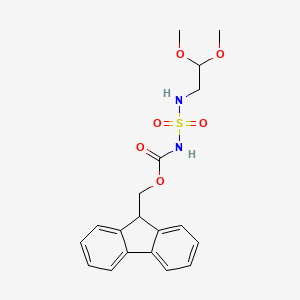![molecular formula C13H12S B6315488 [1,1'-Biphenyl]-2-yl(methyl)sulfane CAS No. 19813-75-3](/img/structure/B6315488.png)
[1,1'-Biphenyl]-2-yl(methyl)sulfane
Descripción general
Descripción
[1,1’-Biphenyl]-2-yl(methyl)sulfane: is an organic compound that features a biphenyl structure with a methylsulfane group attached to one of the phenyl rings
Mecanismo De Acción
Target of Action
Sulfane sulfur compounds have been suggested to interact with a variety of biological targets, including proteins and enzymes . These interactions can lead to changes in the function of these targets, potentially influencing various biological processes.
Mode of Action
It is known that sulfane sulfur compounds can undergo various chemical reactions, including redox reactions . These reactions can lead to changes in the structure and function of the compound’s targets, potentially influencing their activity and the overall biological response.
Biochemical Pathways
Sulfane sulfur compounds have been suggested to be involved in various biochemical processes, including methylation and the regulation of redox status . These processes can have downstream effects on a variety of cellular functions, potentially influencing cell growth, differentiation, and survival.
Result of Action
It is known that sulfane sulfur compounds can have various biological effects, potentially influencing cell growth, differentiation, and survival
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(methyl)sulfane typically involves the reaction of biphenyl derivatives with methylsulfane reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl structure with high efficiency . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-yl(methyl)sulfane may involve large-scale synthesis using similar catalytic processes. The scalability of these reactions is facilitated by the availability of efficient catalysts and optimized reaction conditions that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-2-yl(methyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1,1’-Biphenyl]-2-yl(methyl)sulfane is used as a building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used in the design and synthesis of new drugs with improved efficacy and reduced side effects .
Industry: In the materials science field, [1,1’-Biphenyl]-2-yl(methyl)sulfane is used in the development of advanced materials with specific properties, such as improved thermal stability and conductivity .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
1-methylsulfanyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQHZYNDLXOCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)
![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)
